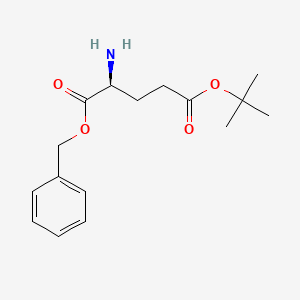

1-Benzyl 5-tert-butyl L-glutamate

描述

Significance of Protected Amino acids in Organic Chemistry and Biochemistry

Amino acids are bifunctional molecules containing both an amino group and a carboxylic acid group. nih.gov This dual reactivity is fundamental to their role as building blocks of proteins but presents a significant challenge in synthetic chemistry. nih.gov During the synthesis of peptides or other complex molecules, both the amino and carboxyl termini can react, leading to a mixture of undesired products, including polymers. nih.gov To achieve chemoselectivity and ensure the formation of a specific desired bond, certain functional groups must be temporarily masked or "protected". nih.gov

The use of protecting groups is a cornerstone of multi-step organic synthesis, particularly in peptide chemistry. nih.gov A protecting group is a reversibly formed derivative of a functional group that reduces its reactivity towards specific reagents and conditions. jst.go.jp For amino acids, protecting the α-amino group prevents it from acting as a nucleophile, allowing the carboxyl group to be selectively coupled. nih.gov Conversely, protecting the carboxyl group, often by converting it to an ester, allows for selective reactions at the amino terminus. youtube.com An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removable in high yield without affecting the rest of the molecule. nih.gov The development of a wide array of protecting groups has been essential for the successful synthesis of complex peptides and proteins. nih.govnih.gov

Overview of L-Glutamic Acid as a Chiral Synthon

L-Glutamic acid is an α-amino acid that features a side chain containing a second carboxylic acid group. wikipedia.orgchinaaminoacid.com As with most naturally occurring amino acids, glutamic acid is chiral, with the L-enantiomer being the form predominantly found in proteins. wikipedia.org This inherent, single-enantiomer chirality makes L-glutamic acid a valuable "chiral building block" or "chiral synthon" in organic synthesis. researchgate.netacs.org Chiral synthons are enantiomerically pure compounds used as starting materials to introduce a specific stereochemistry into a target molecule. The use of such building blocks is a powerful strategy for the asymmetric synthesis of complex natural products and pharmaceuticals, avoiding the need for chiral resolutions or asymmetric catalysts in later steps. acs.orgnih.gov L-glutamic acid and its derivatives have been employed as the starting point for the synthesis of a variety of chiral molecules, including other amino acids, alkaloids, and polyamide precursors. jst.go.jpresearchgate.net

Contextualizing 1-Benzyl 5-tert-butyl L-glutamate within Protected L-Glutamic Acid Derivatives

This compound is a derivative of L-glutamic acid that perfectly exemplifies the principle of orthogonal protection. frontiersin.org In this compound, the α-carboxylic acid is protected as a benzyl (B1604629) ester (OBn), and the γ-carboxylic acid in the side chain is protected as a tert-butyl ester (OtBu), while the α-amino group remains free. nih.govnih.gov

The utility of this specific arrangement lies in the differential lability of the two ester groups. The benzyl ester is readily cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). youtube.com In contrast, the tert-butyl ester is stable to hydrogenolysis but is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA). frontiersin.orgpeptide.com

This orthogonality allows for three distinct synthetic pathways:

The free amino group can be coupled with an N-protected amino acid to extend a peptide chain.

The benzyl ester at the α-position can be selectively removed to free the α-carboxyl group for coupling, while the side chain remains protected.

The tert-butyl ester on the side chain can be selectively removed to allow for modification or branching at the γ-carboxyl group, a key step in the synthesis of certain peptides and complex molecules. google.com

Therefore, this compound is not merely a protected amino acid but a highly versatile intermediate, strategically designed for advanced peptide synthesis and the construction of molecules requiring precise control over the reactivity of glutamic acid's functional groups. jst.go.jpfrontiersin.org

Physicochemical Properties of this compound

This table summarizes key computed physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₄ | nih.gov |

| Molecular Weight | 293.36 g/mol | nih.gov |

| IUPAC Name | 1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate | nih.gov |

| CAS Number | 62188-74-3 | nih.gov |

| Monoisotopic Mass | 293.16270821 Da | nih.gov |

| Topological Polar Surface Area | 78.6 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 9 | nih.gov |

Note: Properties are computationally generated by PubChem. nih.gov

Spectral Data

| Data Type | Description |

| ¹H NMR | Expected signals would include those for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the α-proton of the glutamate (B1630785) backbone, protons of the glutamic acid side chain, and a singlet for the tert-butyl group (~1.4 ppm). |

| ¹³C NMR | Expected signals would include those for the carbonyl carbons of the esters, aromatic carbons, the benzylic carbon, the α- and side-chain carbons of glutamate, and the quaternary and methyl carbons of the tert-butyl group. |

| Mass Spectrometry | The exact mass can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Expected characteristic peaks would include C=O stretching for the ester groups, C-O stretching, N-H stretching for the primary amine, and C-H stretching for aromatic and aliphatic components. |

Structure

3D Structure

属性

IUPAC Name |

1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMSPPYFNNQHCP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628649 | |

| Record name | 1-Benzyl 5-tert-butyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62188-74-3 | |

| Record name | 1-Benzyl 5-tert-butyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 5 Tert Butyl L Glutamate

Chemo-selective Esterification Strategies

The primary challenge in synthesizing 1-Benzyl 5-tert-butyl L-glutamate lies in the selective esterification of the two carboxylic acid functionalities of L-glutamic acid. frontiersin.org Chemical approaches often exploit the subtle differences in reactivity between the α- and γ-carboxyl groups. frontiersin.org

Differential Reactivity of α- and γ-Carboxyl Functionalities

The α- and γ-carboxyl groups of glutamic acid exhibit different levels of acidity and steric hindrance, which can be exploited for selective reactions. The α-carboxyl group is generally more acidic due to the inductive effect of the adjacent amino group. However, the γ-carboxyl group is less sterically hindered, which can influence the outcome of esterification reactions.

Chemical methods to achieve selective esterification often require protection of the amino group, for instance, as an N-carbobenzoxy derivative. frontiersin.org The protected glutamic acid can then be converted to its cyclic anhydride (B1165640), which upon reaction with an alcohol like benzyl (B1604629) alcohol, can yield the α-benzyl ester with moderate selectivity. frontiersin.org

Role of Catalyst Systems in Regioselective Esterification

The choice of catalyst is crucial in directing the esterification to the desired carboxyl group. Various catalyst systems have been explored to enhance the regioselectivity of this transformation.

For instance, chlorotrimethylsilane (B32843) (TMSCl) has been used as an acid catalyst precursor for the selective esterification of L-glutamic acid. nih.govresearchgate.net This method is effective with a range of primary, secondary, and tertiary alcohols. nih.govresearchgate.net Another approach involves the use of copper(II) chloride (CuCl₂), which has been shown to greatly promote the esterification of L-glutamic acid with benzyl alcohol, leading to high selectivity and yield of the γ-benzyl ester of L-glutamic acid. The proposed mechanism suggests that the coordination of the metal cation to the amino and α-carbonyl groups increases the acidity of the α-carboxyl group, thereby directing the esterification to the γ-position.

The Yamaguchi esterification, a method that typically uses a sterically hindered acid chloride, has also been investigated. organic-chemistry.org Studies suggest that this reaction proceeds through the in-situ formation of a symmetric aliphatic anhydride, which then reacts with an alcohol to form the ester. organic-chemistry.org This understanding has led to improved one-pot procedures using less hindered and more cost-effective reagents like benzoyl chloride. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. These include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

In the synthesis of γ-benzyl L-glutamate, a precursor to the target molecule, reaction conditions such as heating the mixture of L-glutamic acid, sulfuric acid, and benzyl alcohol at 70°C under reduced pressure to remove water have been employed. prepchem.com Subsequent purification steps, including precipitation, washing with various solvents, and recrystallization, are essential to remove unreacted starting materials and byproducts to obtain a high-purity product. prepchem.com

For catalyst-driven reactions, the concentration of the catalyst and the reaction medium are key factors. For example, the CuCl₂-promoted esterification of L-glutamic acid was found to be effective even in the presence of water as a solvent.

Biocatalytic Approaches to L-Glutamate Monoesters and Derivatives

Biocatalysis offers a powerful and selective alternative to traditional chemical synthesis for producing L-glutamate monoesters. frontiersin.org Enzymes can exhibit high chemo- and regioselectivity, often operating under mild reaction conditions. frontiersin.org

Enzyme Screening and Selection for Esterification and Hydrolysis Reactions

The successful application of biocatalysis hinges on identifying the right enzyme for the desired transformation. This involves screening a variety of enzymes, such as proteases and lipases, for their ability to catalyze either the selective esterification of a diacid or the selective hydrolysis of a diester. frontiersin.org

Recent studies have explored several enzymatic routes to α-benzyl L-glutamate, a key intermediate. frontiersin.org These routes include the α-selective benzyl esterification of N-protected L-glutamic acid and the γ-selective hydrolysis of dibenzyl L-glutamate. frontiersin.org

One successful biocatalytic strategy involves the use of proteases to catalyze the mono-benzylesterification of N-Boc L-glutamic acid. frontiersin.org In a screening of 14 commercial proteases, several were found to be active in converting N-Boc-L-glutamic acid to its α-benzyl ester. frontiersin.org

Table 1: Protease Screening for α-selective Benzyl Esterification of N-Boc L-Glutamic Acid

| Enzyme | Yield (%) |

|---|---|

| Immobilized Alcalase | 81 |

| Promod 24L | 1.2 |

Data sourced from a study on biocatalytic routes to α-benzyl L-glutamate. frontiersin.org The table shows the analytical yields obtained under specific screening conditions.

The screening revealed that immobilized Alcalase was particularly effective, providing a high yield of 81% for the desired N-Boc-L-glutamic acid α-benzyl ester. frontiersin.org The reaction was typically carried out by incubating the N-Boc L-glutamic acid with the enzyme in dry benzyl alcohol at 50°C. frontiersin.org It is noteworthy that attempts to perform this reaction on unprotected L-glutamic acid or its HCl salt did not yield the target product, highlighting the importance of the N-Boc protecting group in this enzymatic process. frontiersin.org

Further research has also identified other enzymes capable of producing α-benzyl L-glutamate through different pathways, such as the selective hydrolysis of dibenzyl L-glutamate. frontiersin.org For instance, a pig liver esterase, PLE-4, showed a preference for forming α-benzyl L-glutamate over the γ-isomer during the hydrolysis of dibenzyl L-glutamate at pH 5.0. frontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Glutamic acid |

| N-Boc L-glutamic acid |

| α-Benzyl L-glutamate |

| γ-Benzyl L-glutamate |

| Dibenzyl L-glutamate |

| Benzyl alcohol |

| N-carbobenzoxy-L-glutamic acid |

| Chlorotrimethylsilane (TMSCl) |

| Copper(II) chloride (CuCl₂) |

| Benzoyl chloride |

| Sulfuric acid |

| Alcalase |

| Promod 24L |

| Alcalase 2.4L |

Selective Hydrolysis of α,γ-Dibenzyl L-Glutamate

One prominent biocatalytic strategy involves the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate to yield the desired α-benzyl L-glutamate. frontiersin.org This approach utilizes lipases or esterases to preferentially cleave the benzyl ester at the γ-position. frontiersin.org

Initial screenings of enzymes in a biphasic system (buffer/MTBE) at pH 7 showed that many lipases and esterases were active, but they predominantly produced the undesired γ-benzyl L-glutamate isomer. However, conducting the screening in a monophasic aqueous system at a lower pH of approximately 5, where the substrate is more soluble, yielded more favorable results. In these conditions, several enzymes were identified that produced the target α-benzyl L-glutamate in significant yields. frontiersin.org The most effective enzyme, PLE-4, produced in E. coli, showed a clear preference for forming α-benzyl L-glutamate over the γ-isomer. frontiersin.org

Table 1: Enzyme Screening for γ-Selective Hydrolysis of α,γ-Dibenzyl L-Glutamate at pH 5.0

| Enzyme | Source Organism | α-Benzyl L-glutamate Yield (%) | γ-Benzyl L-glutamate Yield (%) |

|---|---|---|---|

| PLE-4 | E. coli (recombinant) | 64 | 16 |

| Lipase L-5 | Candida antarctica | 28 | 49 |

| Esterase E-11 | Bacillus stearothermophilus | 18 | 56 |

| Lipase L-10 | Rhizomucor miehei | 12 | 70 |

| Esterase E-10 | Aspergillus sp. | 11 | 61 |

Data sourced from a 2024 study on biocatalytic routes to α-benzyl L-glutamate. frontiersin.org The yields are based on HPLC analysis.

Selective Amide Hydrolysis of α-Benzyl L-Glutamine

An alternative biocatalytic route is the selective hydrolysis of the γ-amide group of α-benzyl L-glutamine. frontiersin.org This reaction is challenging because the α-benzyl ester is susceptible to chemical hydrolysis at pH values above 5.5. frontiersin.org Consequently, enzyme screenings must be conducted at a lower pH to minimize this side reaction. frontiersin.org

A screening of 107 different glutaminases, asparaginases, and amidases was performed. While several enzymes showed some activity, the highest yield of α-benzyl L-glutamate was found with glutaminase (B10826351) 1 from E. coli. researchgate.net The enzymatic reactions demonstrated high selectivity for hydrolyzing the amide over the ester functionality. Benzyl alcohol was detected as a byproduct, but control experiments confirmed this was due to non-enzymatic chemical hydrolysis of the ester. frontiersin.org

Table 2: Enzyme Screening for γ-Amide Hydrolysis of α-Benzyl L-Glutamine

| Enzyme | Source Organism | α-Benzyl L-glutamate Yield (%) |

|---|---|---|

| Glutaminase 1 | E. coli | 3.8 |

| Glutaminase 2 | Bacillus subtilis | Confirmed activity, yield not specified in top hits |

| Asparaginase 3 | Erwinia chrysanthemi | 2.1 |

| Amidse 7 | Rhodococcus erythropolis | 1.5 |

Data sourced from a 2024 study. researchgate.net Yields are based on HPLC analysis.

Selective Lactam Hydrolysis of α-Benzyl L-Pyroglutamate

The hydrolysis of the lactam ring in α-benzyl L-pyroglutamate presents a third biocatalytic pathway to the target precursor. frontiersin.org This reaction is catalyzed by enzymes such as lactamases, oxoprolinases, or other hydrolases. frontiersin.org A mild, two-step chemical method for the hydrolysis of lactams has also been reported, indicating the general feasibility of this transformation. acs.org

Enzyme screening for this route identified several active enzymes, with the highest yield (71%) achieved using an amidase from Ochrobactrum anthropi. This approach is particularly promising due to the high conversion rate achieved with specific enzymes. frontiersin.org

Table 3: Enzyme Screening for Lactam Hydrolysis of α-Benzyl L-Pyroglutamate

| Enzyme | Source Organism | α-Benzyl L-glutamate Yield (%) |

|---|---|---|

| Amidase from Ochrobactrum anthropi | Ochrobactrum anthropi | 71 |

| Amidase from Rhodococcus erythropolis | Rhodococcus erythropolis | 41 |

| Amidase from Geobacillus stearothermophilus | Geobacillus stearothermophilus | 29 |

Data sourced from a 2024 study on biocatalytic routes to α-benzyl L-glutamate. frontiersin.org

Mechanistic Insights into Enzyme Selectivity and Activity

The remarkable selectivity of enzymes is a function of their complex three-dimensional structure, which creates a specific active site where the substrate binds. nih.gov In the case of hydrolases acting on glutamate (B1630785) derivatives, selectivity arises from precise interactions between the substrate and amino acid residues within the enzyme's active site.

For instance, in metalloproteases, a metal ion like Zn²⁺, coordinated by histidine and glutamate residues, polarizes the target bond (e.g., an amide or ester carbonyl). csbsju.edu A nearby glutamate residue often acts as a general base, activating a water molecule to become a more potent nucleophile for attacking the carbonyl carbon. csbsju.edu A hydrophobic pocket within the active site can also contribute to specificity by favorably interacting with nonpolar parts of the substrate, such as the benzyl group. csbsju.edu

The introduction of specific functional groups on the substrate can influence the reaction's outcome. For example, in the synthesis of conformationally restricted glutamate analogs, the nature of substituents on the nitrogen atom was found to be critical, affecting the nucleophilicity of different groups and determining the final product structure. nih.gov Understanding these mechanisms allows for the rational engineering of enzymes to improve their activity and selectivity for specific industrial applications. tudelft.nl

Process Intensification and Sustainability Considerations in Biocatalysis

The adoption of biocatalysis in the pharmaceutical industry is driven by the increasing demand for highly selective, safe, and sustainable manufacturing processes. nih.govnumberanalytics.com Enzymatic reactions are typically performed under mild conditions in aqueous media, reducing energy consumption and the need for hazardous organic solvents. tudelft.nlthepharma.net This aligns with the principles of green chemistry, leading to more cost-effective and environmentally attractive synthetic routes. tudelft.nlmdpi.com

Process intensification (PI) aims to improve the efficiency of these biocatalytic reactions. nih.govau.dk Key strategies include:

Reaction Engineering: Optimizing reactor design, substrate feeding strategies, and in-situ product removal can overcome limitations such as substrate inhibition or low product concentrations, leading to higher space-time yields. nih.gov

Integrated Processes: Combining multiple reaction steps into one-pot or cascade processes eliminates the need for intermediate isolation and purification, which significantly reduces waste and solvent use. mdpi.comnih.gov

The ultimate goal is to design biocatalytic processes that are sustainable by design, where protein engineering and process engineering are integrated to meet predefined performance targets. tudelft.nlnih.gov

Protecting Group Introduction and Interconversion Strategies

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions by temporarily masking reactive functional moieties. iris-biotech.de For glutamic acid, the α-amino group and the two carboxyl groups must be selectively managed. The combination of a benzyl ester (OBzl) and a tert-butyl ester (OtBu) is a common orthogonal strategy, as they are removed under different conditions (hydrogenolysis/base for benzyl and acid for tert-butyl). frontiersin.orgiris-biotech.de

Benzyl Ester Formation Methodologies

The direct esterification of an amino acid with benzyl alcohol is a common method for introducing the benzyl protecting group. The Fischer-Speier esterification, which involves heating the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid, is a widely used approach. researchgate.netnih.gov

A critical aspect of this reaction is the removal of water formed during the esterification to drive the reaction to completion. researchgate.netunimi.it Historically, hazardous solvents like benzene (B151609) or carbon tetrachloride were used to azeotropically remove water. researchgate.netnih.gov However, modern green chemistry practices have led to the adoption of safer alternatives.

Solvent Choice: Cyclohexane (B81311) has been successfully used as a replacement for hazardous solvents, allowing for the synthesis of a variety of amino acid benzyl esters with high enantiopurity. unimi.itnih.gov For more polar or "problematic" amino acids, greener ether solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) have proven effective, yielding enantiomerically pure products in good yields. nih.gov

Racemization: The choice of solvent and reaction temperature is crucial to prevent racemization. High-boiling solvents like toluene (B28343) can lead to significant racemization, particularly for amino acids with electron-withdrawing side chains. researchgate.netnih.gov The milder conditions afforded by refluxing cyclohexane or Me-THF generally preserve the stereochemical integrity of the amino acid. unimi.itnih.gov

The general procedure involves refluxing the amino acid, p-toluenesulfonic acid, and benzyl alcohol in a suitable azeotroping solvent with a Dean-Stark apparatus to remove water. The resulting amino acid benzyl ester p-toluenesulfonate salt is then precipitated and isolated. unimi.it

tert-Butyl Ester Formation Methodologies

The introduction of a tert-butyl ester into L-glutamic acid is a key step in the synthesis of this compound. Various methodologies have been developed to achieve this transformation, often as part of a broader strategy to create orthogonally protected glutamic acid derivatives.

One common approach involves the reaction of L-glutamic acid with tert-butyl acetate (B1210297) in the presence of an acid catalyst, such as perchloric acid. nih.gov This method can yield the desired tert-butyl ester, which can then be further modified. nih.gov For instance, a subsequent N-Boc protection can be carried out to yield an intermediate ready for further functionalization. nih.gov Another method involves the reaction of L-glutamic acid with isobutylene (B52900) in the presence of an acid catalyst like anhydrous p-toluenesulfonic acid in a solvent such as dichloromethane. google.com This reaction can produce a mixture of di-tert-butyl ester and the two mono-tert-butyl esters, which then require separation. google.com

A liquid-phase synthesis method has been reported for L-glutamic acid-α-tert-butyl ester, which is highlighted as being cost-effective, high-yielding, and suitable for large-scale production due to its mild process conditions and the ease of removal of hydrophilic byproducts. google.com This process involves several steps starting from L-glutamic acid-γ-methyl ester. google.com

The temperature and reaction time are critical parameters in these esterification reactions. For example, the reaction of glutamic acid with tert-butyl acetate is typically carried out at 15-20°C for 36-48 hours. google.com In the case of the reaction with isobutylene, temperatures of -10 to -5°C for 48-72 hours are employed. google.com

Table 1: Methodologies for tert-Butyl Ester Formation

| Starting Material | Reagents | Key Conditions | Product(s) |

|---|---|---|---|

| L-pyroglutamic acid | tert-butyl acetate, perchloric acid | Esterification | tert-Butyl ester of pyroglutamic acid nih.gov |

| L-glutamic acid | Isobutylene, anhydrous p-toluenesulfonic acid, dichloromethane | -10 to -5°C, 48-72 hours | Mixture of Glu(OtBu)₂, Glu(OtBu), and Glu-OtBu google.com |

| L-glutamic acid-γ-methyl ester | Acid catalyst, reaction solvent | Liquid-phase synthesis | L-glutamic acid-α-tert-butyl ester google.com |

Orthogonal Protection Strategies for L-Glutamic Acid Side Chains

In peptide synthesis, orthogonal protection is a crucial strategy that allows for the selective removal of one protecting group in the presence of others. iris-biotech.deresearchgate.net This is particularly important for trifunctional amino acids like glutamic acid. The combination of a benzyl (Bzl) ester for one carboxyl group and a tert-butyl (tBu) ester for the other, along with an N-terminal protecting group like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl), represents a common orthogonal protection scheme. iris-biotech.deresearchgate.netfrontiersin.org

The benzyl group is labile to hydrogenolysis or strong acids like HBr in acetic acid, while the tert-butyl group is cleaved by milder acids such as trifluoroacetic acid (TFA). frontiersin.orgresearchgate.net The Fmoc group, often used for N-α protection, is base-labile and typically removed with piperidine. iris-biotech.de This differential lability allows for the stepwise deprotection and modification of the glutamic acid residue during solid-phase peptide synthesis (SPPS). iris-biotech.deresearchgate.net

For example, an N-terminally protected glutamic acid can be selectively esterified. N-Boc-L-glutamic acid can be mono-benzylated using a protease like Alcalase with high yield. frontiersin.org Chemical methods, such as converting N-carbobenzoxy-L-glutamic acid to its cyclic anhydride followed by reaction with benzyl alcohol, can also yield the α-benzyl ester, although with moderate selectivity. frontiersin.org

The choice of protecting groups dictates the deprotection strategy. The Boc/Bzl scheme is not strictly orthogonal as both groups are acid-sensitive, though to different extents. iris-biotech.de In contrast, the Fmoc/tBu system is a widely used orthogonal pair. iris-biotech.deresearchgate.net The synthesis of complex peptides often necessitates a range of protecting groups beyond these common pairs to achieve the desired final product. researchgate.net

Table 2: Common Orthogonal Protecting Group Pairs for L-Glutamic Acid

| N-α Protection | γ-Carboxyl Protection | α-Carboxyl Protection | Deprotection Conditions |

|---|---|---|---|

| Fmoc | tBu | Benzyl | Fmoc: Base (e.g., piperidine); tBu: Mild acid (e.g., TFA); Benzyl: Hydrogenolysis or strong acid iris-biotech.defrontiersin.org |

| Boc | Benzyl | tBu | Boc: Acid (e.g., TFA); Benzyl: Stronger acid (e.g., HF) or hydrogenolysis; tBu: Mild acid (e.g., TFA) iris-biotech.de |

Advanced Applications in Peptide and Polypeptide Chemistry

Role as a Key Monomer in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. biosynth.com The use of protected amino acids is fundamental to this process to prevent unwanted side reactions. biosynth.com

Integration into Fmoc/tBu and Boc/Bn Strategies

Two primary strategies dominate the landscape of SPPS: the Fmoc/tBu and the Boc/Bn approaches. biosynth.comresearchgate.net The Fmoc/tBu strategy is considered truly orthogonal because the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while acid-labile groups like tert-butyl (tBu) protect the side chains. researchgate.netiris-biotech.de In contrast, the Boc/Bn strategy is quasi-orthogonal, as both the tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bn) protecting groups are removed by acids, albeit of different strengths. biosynth.comresearchgate.net

1-Benzyl 5-tert-butyl L-glutamate, with its benzyl and tert-butyl ester protecting groups, is particularly well-suited for the Boc/Bn strategy. tcichemicals.com In this scheme, the Boc group on the α-amino terminus is removed with a milder acid like trifluoroacetic acid (TFA), while the more robust benzyl group on the side chain remains intact. researchgate.net The tert-butyl group on the other hand, can be cleaved under specific acidic conditions. This differential lability is crucial for directed chemical modifications.

| Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Conditions | Orthogonality |

| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | Base (e.g., piperidine) for Fmoc; Strong acid (e.g., TFA) for tBu. iris-biotech.de | True Orthogonal researchgate.net |

| Boc/Bn | Boc (acid-labile) | Bn (acid-labile) | Mild acid (e.g., TFA) for Boc; Strong acid (e.g., HF) for Bn. researchgate.net | Quasi-Orthogonal biosynth.com |

Influence on Peptide Chain Elongation and Side-Chain Protection Regimes

The stability of the benzyl group under the conditions used for Boc removal is a key advantage in the Boc/Bn strategy, preventing premature deprotection and potential side reactions. researchgate.net Similarly, in Fmoc-based strategies, the tert-butyl group offers reliable side-chain protection that is stable to the basic conditions used for Fmoc removal. peptide.comnih.gov The ability to selectively remove these groups at different stages allows for complex peptide modifications, such as the introduction of labels or the formation of cyclic structures. peptide.com

Utilization in Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs)

Ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a powerful method for the synthesis of high molecular weight polypeptides with well-defined structures. mdpi.com

Synthesis of γ-Benzyl L-Glutamate N-Carboxyanhydride (BLG-NCA) from Protected Glutamate (B1630785) Precursors

The monomer required for this polymerization, γ-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA), is synthesized from γ-benzyl-L-glutamate. chemicalbook.comfrontiersin.org A common method involves the reaction of γ-benzyl-L-glutamate with triphosgene (B27547) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comfrontiersin.orgmdpi.com The reaction proceeds until the solution becomes clear, after which the product is precipitated and purified. chemicalbook.com

Controlled Polymerization Techniques for Poly(γ-benzyl-L-glutamate) (PBLG)

The polymerization of BLG-NCA can be initiated by various compounds to produce poly(γ-benzyl-L-glutamate) (PBLG). researchgate.netsciengine.com Controlled polymerization techniques are crucial for obtaining polymers with desired molecular weights and low polydispersity. nih.govnih.gov

| Initiator System | Resulting Polymer Architecture | Reference |

| n-Butylamine | Linear Polypeptide | researchgate.net |

| Hexamethyldisilazane (HMDS) | Linear Polypeptide | nih.govacs.org |

| Poly(propylene glycol) bis(2-aminopropyl ether) | Triblock Copolymer | mdpi.com |

| Diethylamine, di-n-hexylamine, dicyclohexylamine | Linear Polypeptide | sciengine.com |

The ability to control the polymerization process through the careful selection of initiators and reaction conditions opens up possibilities for creating a wide range of functional polypeptide materials with tailored properties for various advanced applications. nih.govacs.org

Control over Molecular Weight and Polydispersity

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing high molecular weight polypeptides. However, traditional NCA polymerization methods often suffer from side reactions that lead to poor control over molecular weight and broad molecular weight distributions (polydispersity index, PDI) illinois.edu. The use of protected glutamate monomers, such as those derived from this compound, in conjunction with modern polymerization techniques, has significantly improved this control.

For instance, the synthesis of arborescent poly(γ-benzyl L-glutamate) (PBG) has been achieved with narrow molecular weight distributions (M/M ≤ 1.06) for multiple generations of the polymer, reaching molecular weights over 10⁶ g/mol . uwaterloo.ca This level of control is crucial for producing well-defined polymer architectures. Similarly, nickel-mediated ROP of γ-benzyl-L-glutamate NCA has yielded poly(γ-benzyl-L-glutamate) (PBLG) with a molecular weight range of approximately 7,000 to 100,000 g/mol and narrow PDIs, demonstrating the versatility of this approach. nih.gov Research has also shown that conducting the polymerization of γ-benzyl-L-glutamate NCA at lower temperatures, such as 0 °C, can significantly reduce side reactions, resulting in polypeptides with low polydispersity. researchgate.net

The ability to produce polypeptides with predictable molecular weights and low polydispersity is essential for applications where polymer properties are highly dependent on chain length and uniformity.

| Generation | M ( g/mol ) | M/M |

| G0PBG | 5.3 × 10⁴ | 1.04 |

| G1PBG | 1.3 × 10⁵ | 1.06 |

| G2PBG | 4.9 × 10⁵ | 1.03 |

| G3PBG | 1.1 × 10⁶ | 1.03 |

| Data sourced from a study on the synthesis of arborescent copolymers based on poly(γ-benzyl L-glutamate). uwaterloo.ca |

Minimization of Side Reactions in NCA Polymerization

A significant challenge in NCA polymerization is the occurrence of side reactions, which can terminate the growing polymer chain and lead to a loss of control over the final product illinois.edu. These side reactions are often initiated by the nucleophilic attack of the terminal amine group on the NCA monomer in a manner that does not lead to chain propagation mdpi.com.

The use of protected monomers derived from this compound, in combination with carefully selected initiators and reaction conditions, helps to minimize these undesirable reactions. For example, initiating the polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) with n-hexylamine at 0°C has been shown to greatly reduce side reactions researchgate.net. This allows for the synthesis of well-defined, amino-terminated poly(γ-benzyl-L-glutamate) (PBLG) with a high degree of end-group fidelity researchgate.net. Such "living" polymerization characteristics are crucial for the subsequent synthesis of block copolymers.

Furthermore, the development of novel initiator systems, such as those based on transition metals or specific organic catalysts, has provided greater control over the polymerization process, further suppressing side reactions. illinois.edu The ability to mitigate these side reactions is paramount for producing high-quality polypeptides with predictable structures and properties.

Block Copolymer Synthesis Utilizing Protected Glutamate Monomers

The "living" nature of controlled NCA polymerization, facilitated by protected monomers like this compound, is particularly advantageous for the synthesis of block copolymers. These are macromolecules composed of two or more distinct polymer chains linked together.

The synthesis of amphiphilic block copolymers such as Poly(L-glutamic acid)-block-Polylactic Acid (PGA-PLA) highlights the utility of protected glutamate monomers. In a typical synthesis, the polypeptide block is first created through the controlled ROP of a protected glutamate NCA. Following this, the polyester (B1180765) block is grown from the end of the polypeptide chain. The orthogonal protecting groups on the glutamate residues can then be selectively removed to yield the final amphiphilic block copolymer. This approach allows for the creation of materials that can self-assemble into various nanostructures, which have potential applications in areas like drug delivery.

The synthesis of highly branched, tree-like structures known as arborescent polypeptides is another advanced application of protected glutamate monomers. uwaterloo.ca These complex architectures are built up through successive grafting reactions. uwaterloo.ca Linear poly(γ-benzyl L-glutamate) chains are first synthesized and then partially deprotected to create reactive sites for the attachment of more linear chains. uwaterloo.ca This process can be repeated to generate higher "generations" of the arborescent polymer, resulting in very high molecular weight molecules with a narrow size distribution. uwaterloo.ca

Graft copolymers, where side chains of one type of polymer are attached to a main chain of another, can also be synthesized using this methodology. For instance, hydrophilic polymer chains can be grafted onto a hydrophobic arborescent PBG core to create amphiphilic copolymers. uwaterloo.ca The precise control over the structure of these complex polymers is made possible by the use of orthogonally protected monomers.

Deprotection Methodologies for Polypeptides Derived from this compound Precursors

The final step in the synthesis of many functional polypeptides is the removal of the protecting groups from the side chains. The choice of deprotection method is critical to ensure that the polypeptide backbone remains intact and that the desired functionality is achieved.

Orthogonality in Deprotection Strategies

The concept of orthogonality is central to modern peptide synthesis, referring to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting each other. iris-biotech.debiosynth.com This allows for the precise and sequential unmasking of reactive functional groups, which is essential for complex synthetic schemes like chain branching or the introduction of post-translational modifications. iris-biotech.despringernature.com

The combination of benzyl (Bzl) and tert-butyl (tBu) protecting groups in this compound is a classic example of a "quasi-orthogonal" system. biosynth.com While both groups are cleaved by acids, their sensitivities to acid strength differ significantly. biosynth.comresearchgate.net The tBu group is readily cleaved by moderate acids like TFA, whereas the Bzl group requires much stronger acidic conditions, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), or can be removed by catalytic hydrogenolysis. researchgate.net

This differential lability forms the basis of the Boc/Bzl protection strategy in SPPS. researchgate.net In this scheme, the Nα-amino group is temporarily protected with a tert-butoxycarbonyl (Boc) group, which is removed at each step of peptide elongation using TFA. The more acid-stable Bzl group, used for side-chain protection, remains intact during these steps and is removed at the end of the synthesis. researchgate.net

The following table illustrates the orthogonality of common protecting group pairs in peptide synthesis:

| Protecting Group 1 (Nα-amino) | Deprotection Condition 1 | Protecting Group 2 (Side-chain) | Deprotection Condition 2 | Orthogonality | Reference |

| Fmoc | Base (e.g., Piperidine) | tBu | Acid (e.g., TFA) | Fully Orthogonal | iris-biotech.de |

| Boc | Mild Acid (e.g., TFA) | Bzl | Strong Acid (e.g., HF) or Hydrogenolysis | Quasi-Orthogonal | biosynth.comresearchgate.net |

Impact of Deprotection on Polypeptide Integrity and Stereochemistry

The conditions used for the deprotection of protecting groups can significantly impact the integrity and stereochemistry of the final polypeptide. While the primary goal is the efficient removal of the protecting groups, harsh deprotection conditions can lead to undesirable side reactions.

For glutamic acid residues, a common side reaction during deprotection is the formation of pyroglutamic acid at the N-terminus. This can occur under acidic conditions and involves the cyclization of the N-terminal glutamic acid.

Furthermore, the stereochemical integrity of the chiral α-carbon is of utmost importance. Racemization, the loss of a defined stereocenter, can be a concern, particularly for amino acids that are prone to this side reaction. While glutamic acid is not among the most susceptible amino acids, the choice of coupling reagents and deprotection conditions can influence the level of epimerization. biosynth.com The use of optimized protocols and reagents is crucial to minimize these side reactions and ensure the synthesis of a homogenous polypeptide with the correct primary structure and stereochemistry.

Mechanistic Investigations and Stereochemical Control

Reaction Mechanisms in Esterification and Transesterification Processes

The formation of 1-Benzyl 5-tert-butyl L-glutamate involves the selective protection of the two carboxylic acid groups of L-glutamic acid. The α-carboxylic acid is protected as a benzyl (B1604629) ester, while the γ-carboxylic acid is protected as a tert-butyl ester. This differential protection is crucial for the compound's use as a building block in peptide synthesis, allowing for the selective deprotection of one group while the other remains intact.

The synthesis often begins with the protection of the amino group, for instance, with a benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) group. One common approach to achieving the desired diester involves the formation of an internal anhydride (B1165640) of the N-protected glutamic acid. The subsequent reaction of this anhydride with benzyl alcohol, often in the presence of a base like dicyclohexylamine, can lead to the preferential formation of the α-benzyl ester. However, achieving high selectivity can be challenging due to the comparable reactivity of the α- and γ-carboxylic acid positions. frontiersin.org

Biocatalytic approaches offer an alternative with potentially higher selectivity. For example, proteases like Alcalase have been shown to catalyze the α-selective benzylation of N-Boc L-glutamic acid in benzyl alcohol, achieving yields as high as 81%. frontiersin.org This enzymatic approach leverages the inherent selectivity of the enzyme's active site to distinguish between the two carboxylic acid groups.

Transesterification reactions, catalyzed by agents such as N-heterocyclic carbenes (NHCs) or metal clusters, provide another route for ester formation. organic-chemistry.org These methods can be performed under mild conditions and offer a high degree of functional group tolerance. For instance, a zinc-cluster catalyst can efficiently promote the acetylation of alcohols by refluxing in ethyl acetate (B1210297), demonstrating the potential for selective esterification in the presence of other nucleophilic groups. organic-chemistry.org A patent describes a method involving the transesterification of glutamic acid with tert-butyl acetate in the presence of perchloric acid to yield a mixture of glutamate (B1630785) esters. google.com

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Chemical Esterification | Dicyclohexylamine | Formation of internal anhydride followed by reaction with benzyl alcohol. | frontiersin.org |

| Biocatalytic Esterification | Alcalase | High α-selectivity for N-Boc L-glutamic acid. | frontiersin.org |

| Transesterification | N-Heterocyclic Carbenes (NHCs) | Mild reaction conditions, broad substrate scope. | organic-chemistry.org |

| Transesterification | Zinc-Cluster | Efficient and selective under mild conditions. | organic-chemistry.org |

| Transesterification | Perchloric Acid | Used with tert-butyl acetate to form glutamate esters. | google.com |

Stereochemical Purity and Racemization Studies in Synthesis and Deprotection

Maintaining the L-configuration of the glutamate backbone is paramount during the synthesis and subsequent deprotection of this compound. Racemization, the formation of an equal mixture of L- and D-isomers, can occur under harsh reaction conditions, particularly those involving strong bases or high temperatures.

The risk of racemization is a significant consideration during both the introduction and removal of the benzyl and tert-butyl protecting groups. The benzyl group is typically removed by hydrogenolysis, a process that is generally considered mild and less prone to causing racemization. The tert-butyl group, being acid-labile, is removed under acidic conditions. While effective, care must be taken to avoid prolonged exposure to strong acids, which can potentially lead to some degree of racemization. The orthogonality of these protecting groups is a key advantage, as one can be removed selectively without affecting the other or the stereocenter. frontiersin.org

Studies on the deprotection of poly(γ-benzyl-L-glutamate) (PBLG) have shown that the choice of deprotecting agent can influence the integrity of the final product. Reagents like hydrobromic acid in acetic acid, aqueous sodium hydroxide, and trimethylsilyl (B98337) iodide (TMSI) have been used. Among these, TMSI was found to minimize chain cleavage during deprotection, suggesting it may also be a milder option for preserving stereochemical purity. sciengine.com

Diastereoselective Synthesis and Resolution Techniques for Chiral Control

When dealing with the synthesis of glutamate analogs or derivatives with multiple chiral centers, diastereoselective synthesis becomes crucial. This involves controlling the formation of new stereocenters relative to the existing one at the α-carbon of the glutamate.

One strategy involves starting with a chiral precursor, such as L-serine, and building the glutamate framework through a series of stereocontrolled reactions. For example, the synthesis of a di-tert-butyl ester of a hydroxyglutamic acid analog from L-serine involved a Wittig reaction to elongate the carbon chain, followed by an iodocyclocarbamation reaction to introduce a new stereocenter with controlled stereochemistry. beilstein-journals.org

Another approach utilizes chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For instance, the enantioselective conjugate addition of nitromethane (B149229) to α,β-unsaturated aldehydes, catalyzed by a chiral organocatalyst, has been used as a key step in the synthesis of chiral β-amino acids. Similarly, the synthesis of a chiral N-Boc-3-benzyl-5-oxoisoxazolidine, a precursor to a valuable chiral β-amino acid, was achieved through a cross-metathesis/conjugate addition/oxidation sequence. This highlights the power of modern synthetic methods in achieving high levels of chiral control.

Analytical Characterization in Research of 1 Benzyl 5 Tert Butyl L Glutamate and Its Derivatives

Spectroscopic Methods for Structure Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy)

Spectroscopic methods are indispensable for the detailed structural elucidation of 1-Benzyl 5-tert-butyl L-glutamate and its polymeric derivatives like poly(γ-benzyl L-glutamate) (PBLG).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the molecular framework by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR). In the ¹H NMR spectrum of a related compound, N-tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester, characteristic signals confirm the presence of both the benzyl (B1604629) and tert-butyl protecting groups. For instance, the aromatic protons of the benzyl group typically appear in the range of 7.0-7.4 ppm, while the benzylic protons (CH₂) resonate around 5.1 ppm. The nine equivalent protons of the tert-butyl group produce a distinct singlet at approximately 1.4 ppm. nih.gov In the analysis of PBLG-based copolymers, such as PBLG-poly(propylene glycol)-PBLG, ¹H NMR in trifluoroacetic acid shows key resonances at ~7.0 ppm (phenyl group) and ~4.9 ppm (benzyl CH₂), confirming the integrity of the benzyl ester side chain. mdpi.com

Infrared (IR) Spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. In derivatives of glutamic acid, IR spectra clearly show the presence of ester carbonyl groups. For poly(γ-benzyl L-glutamate), strong absorption bands are observed for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the benzyl ester (~1730 cm⁻¹), and the amide I and II bands (~1650 cm⁻¹ and ~1550 cm⁻¹, respectively), which can also provide information on the polypeptide's secondary structure (e.g., α-helix or β-sheet). mdpi.comresearchgate.net The presence of peaks around 750 cm⁻¹ and 698 cm⁻¹ are indicative of the C-H bonds of the benzene (B151609) ring. researchgate.net

Interactive Data Table: Characteristic Spectroscopic Data for Glutamate (B1630785) Derivatives

| Technique | Functional Group/Proton | Characteristic Signal/Peak (ppm or cm⁻¹) | Compound Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Benzyl) | ~7.0-7.4 | N-tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester nih.gov |

| ¹H NMR | Benzylic Protons (CH₂) | ~4.9-5.1 | N-tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester, PBLG-PPG-PBLG nih.govmdpi.com |

| ¹H NMR | tert-Butyl Protons | ~1.4 | N-tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester nih.gov |

| IR | N-H Stretch | ~3300 | PBLG-PPG-PBLG mdpi.com |

| IR | Ester C=O Stretch (Benzyl) | ~1730 | PBLG-PPG-PBLG mdpi.com |

| IR | Amide I Band | ~1650 | PBLG-PPG-PBLG mdpi.com |

| IR | Benzene Ring C-H | ~698-750 | Poly(γ-benzyl-l-glutamate) researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography (GPC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of protected amino acids and their derivatives. For compounds like 5-Benzyl N-(tert-Butoxycarbonyl)-L-glutamate and 5-tert-Butyl N-Benzyloxycarbonyl-L-glutamate, HPLC analysis is used to confirm purities greater than 98%. tcichemicals.com In synthetic applications, such as the biocatalytic synthesis of α-benzyl L-glutamate, HPLC is employed to monitor reaction progress and quantify product yield. A typical method might use a C18 reverse-phase column with a gradient of water and an organic solvent like acetonitrile (B52724) as the mobile phase. frontiersin.org

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is particularly valuable for characterizing polymeric derivatives like poly(γ-benzyl L-glutamate) (PBLG). This technique separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. nih.govnih.gov For instance, GPC is used to characterize PBLG homopolymers to confirm that they have a narrow molecular weight distribution, which is crucial for predictable material properties. nih.gov

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring reactions and assessing the purity of fractions. For related compounds like L-Glutamic acid 5-tert-butyl ester, TLC is used as a standard quality control test to ensure a purity of at least 98.0%.

Interactive Data Table: Chromatographic Methods for Glutamate Derivatives

| Technique | Application | Typical Column/Stationary Phase | Compound Reference |

|---|---|---|---|

| HPLC | Purity Assessment (>98%) | Reverse-Phase C18 | 5-Benzyl N-(tert-Butoxycarbonyl)-L-glutamate tcichemicals.com |

| GPC/SEC | Molecular Weight & PDI Determination | Polystyrene-divinylbenzene | Poly(γ-benzyl L-glutamate) nih.govnih.gov |

| TLC | Purity Assessment (≥98%) | Silica Gel | L-Glutamic acid 5-tert-butyl ester |

Mass Spectrometry for Molecular Weight Confirmation and Product Identification (e.g., Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) provides a highly accurate determination of the molecular weight of a compound and is used to confirm the identity of reaction products and intermediates.

The exact molecular weight of this compound is 293.36 g/mol , with a monoisotopic mass of 293.16270821 Da, which can be precisely confirmed by high-resolution mass spectrometry. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like amino acid derivatives. It is frequently used to confirm the mass of synthesized compounds. For example, in the synthesis of complex molecules derived from glutamic acid, ESI-MS is used to verify the mass of intermediates and final products, often by observing the protonated molecule [M+H]⁺.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is especially powerful for the analysis of large molecules like polymers. In the context of PBLG research, MALDI-TOF has been used to characterize polymers with well-defined end groups. nih.gov For related poly(glutamic acid) polymers, MALDI-TOF MS analysis reveals a series of peaks separated by the mass of the repeating monomer unit (129.1 Da), allowing for the confirmation of the polymer structure and the assessment of its mass distribution. researchgate.net

Interactive Data Table: Mass Spectrometry Data

| Technique | Information Obtained | Observed Value | Compound Reference |

|---|---|---|---|

| High-Resolution MS | Monoisotopic Mass | 293.16270821 Da | This compound nih.gov |

| MALDI-TOF MS | Repeating Unit Mass | 129.1 Da | Poly(glutamic acid) researchgate.net |

| ESI-MS | Molecular Ion | [M+H]⁺ | General synthetic intermediates |

Advanced Research Directions and Emerging Trends

Computational Chemistry and Molecular Modeling in Glutamate (B1630785) Derivative Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of glutamate derivatives, providing deep insights into their structural and electronic properties, which govern their biological activity. These in silico methods allow researchers to predict molecular conformations, binding affinities to target receptors, and structure-activity relationships (SAR) before undertaking complex and resource-intensive synthetic efforts. acs.orgtandfonline.com

The primary focus of modeling studies on glutamate derivatives is to understand their interaction with various glutamate receptors, which are broadly classified into ionotropic and metabotropic types. nih.gov The conformation of the L-glutamate moiety, defined by backbone torsion angles and the distances between key functional groups (α-amino, α-carboxyl, and γ-carboxyl groups), is critical for selective binding to these receptor subtypes. acs.orgnih.gov By creating rigid analogues of glutamic acid, where rotational freedom is restricted, researchers can probe the specific conformations required for receptor activation. acs.org

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of these derivatives, helping to identify low-energy, stable conformations that are likely to be biologically active. acs.org For instance, studies on methylated cyclic glutamic acid derivatives have used a combination of Nuclear Magnetic Resonance (NMR) experiments and molecular mechanics calculations to elucidate the spatial orientation of functional groups. nih.gov This predictive approach helps to pre-screen a large library of potential ligands to identify promising candidates for synthesis. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique applied to glutamate derivatives. tandfonline.com Multi-QSAR studies, incorporating 2D-QSAR, 3D-QSAR (like CoMFA and CoMSIA), and Hologram QSAR (HQSAR), have been used to analyze inhibitors of enzymes such as matrix metalloproteinase-2 (MMP-2), a target in cancer therapy. tandfonline.com These models correlate the structural or property descriptors of the molecules with their inhibitory activity, providing valuable insights for designing more potent compounds. tandfonline.com Such studies have highlighted the importance of specific chemical moieties, like the biphenylsulphonyl group, for enhanced inhibitory function. tandfonline.com

| Computational Method | Application in Glutamate Derivative Design | Key Findings |

| Molecular Dynamics (MD) Simulations | To predict the conformational preferences and bioactive conformations of glutamate analogues. acs.org | Each receptor subtype requires a particular conformation of glutamate for selective activation. acs.org Helps pre-screen ligands without initial synthesis. acs.org |

| NMR and Molecular Mechanics | To elucidate the spatial orientation of functional groups in conformationally restricted cyclic derivatives. nih.gov | Used to determine the preferred conformations of cyclic glutamate derivatives based on the geometry of substituents. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | To establish relationships between the chemical structure of derivatives and their biological activity (e.g., as enzyme inhibitors). tandfonline.com | Identified key structural features, such as the biphenylsulphonamido group, that enhance inhibitory activity against targets like MMP-2. tandfonline.com |

| Molecular Docking | To identify the binding site and interaction patterns of a ligand on a known biological target. nih.gov | Determined the binding site of a designed glutamic acid derivative within the glutamine synthetase structure. nih.gov |

Development of Novel and Greener Protecting Groups for Multifunctional Amino Acids

The synthesis of complex molecules like peptides and pharmaceuticals often relies on the use of protecting groups to temporarily mask reactive functional groups on amino acids. nih.govyoutube.com In the case of 1-Benzyl 5-tert-butyl L-glutamate, the benzyl (B1604629) (Bn) group protects the α-carboxyl group, while the tert-butyl (tBu) group protects the γ-carboxyl group. frontiersin.org While effective, the installation and, more importantly, the removal of these traditional protecting groups often require harsh chemical conditions, such as strong acids or catalytic hydrogenation, which are not always compatible with other sensitive functional groups in a molecule and can generate hazardous waste. frontiersin.orgfrontiersin.org

This has spurred significant research into the development of "greener" protecting groups and more sustainable synthetic methodologies. frontiersin.org The principles of green chemistry aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and increase atom economy. frontiersin.org In the context of protecting groups, this translates to finding groups that can be introduced and removed under mild, environmentally benign conditions, ideally using catalytic and biodegradable reagents. frontiersin.org

Key areas of development include:

Enzymatic Deprotection: Utilizing enzymes to selectively cleave protecting groups offers a highly specific and mild alternative to chemical methods. For example, esterases have been successfully used to remove tert-butyl groups from carboxyl functions under aqueous conditions. nih.gov

Photolabile Protecting Groups: These groups can be removed by irradiation with light at specific wavelengths, avoiding the need for chemical reagents altogether.

Bio-based and Biodegradable Catalysts: The use of natural catalysts, such as L-proline, in aqueous media represents a shift away from heavy metal catalysts and volatile organic solvents. frontiersin.org

Orthogonal Systems: Developing new protecting groups that are orthogonal to existing ones (meaning they can be removed without affecting others) allows for more complex molecular construction with fewer synthetic steps. The benzyl and tert-butyl esters are a classic orthogonal pair, as the benzyl group can be removed by hydrogenolysis while the tert-butyl group is stable to these conditions but labile to acid. frontiersin.org

The ultimate goal is to create a toolbox of protecting groups that offer high stability during synthesis but can be removed with high efficiency and selectivity under sustainable conditions, minimizing the environmental footprint of chemical synthesis. frontiersin.org

| Protecting Group Strategy | Traditional Approach | Greener Alternative | Environmental/Process Advantage |

| Carboxyl Group Protection (e.g., Benzyl Ester) | Protection via reaction with benzyl alcohol. Deprotection via hydrogenolysis (H₂, Pd/C) or strong base. frontiersin.org | Enzymatic esterification/hydrolysis; Photolabile esters. | Avoids flammable H₂ gas and heavy metal catalysts; uses mild, aqueous conditions. nih.gov |

| Carboxyl Group Protection (e.g., tert-Butyl Ester) | Protection using isobutylene (B52900) and strong acid. Deprotection using strong acids (e.g., Trifluoroacetic acid). frontiersin.org | Esterases for deprotection. | Avoids corrosive and hazardous strong acids; reactions proceed in water at neutral pH. nih.gov |

| Amino Group Protection (e.g., Carbamates) | Use of reagents like Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). youtube.com | Enzymatic acylation/deacylation; use of greener solvents. nih.gov | Reduces reliance on potentially hazardous reagents and volatile organic solvents. frontiersin.org |

| Solvent/Catalyst System | Often uses volatile organic solvents (VOCs) and corrosive acid/base catalysts. frontiersin.org | Use of water, ionic liquids, or bio-based solvents (e.g., eucalyptol); biocatalysis with enzymes or organocatalysts like L-proline. frontiersin.org | Reduces pollution, improves safety, and utilizes renewable resources. frontiersin.org |

Engineering of Enzymes for Highly Selective and Efficient Synthesis

The synthesis of asymmetrically protected amino acids like this compound presents a significant chemical challenge due to the need to differentiate between the α- and γ-carboxylic acid groups of glutamic acid. frontiersin.org Biocatalysis, using enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods. Enzymes offer exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions. frontiersin.orgnih.gov

Recent research has focused on scouting for and engineering enzymes for the selective synthesis of protected glutamate derivatives. One key target is α-benzyl L-glutamate, a crucial building block. frontiersin.org Several biocatalytic routes have been explored:

Selective Esterification: Starting with an N-protected L-glutamic acid, enzymes like proteases can selectively catalyze esterification at the α-position with benzyl alcohol. For instance, the protease Alcalase has been shown to produce the α-benzyl ester with high yield. frontiersin.org

Selective Hydrolysis of Diesters: Enzymes can be used to selectively hydrolyze one of two ester groups. In a screening of enzymes for the hydrolysis of α,γ-dibenzyl L-glutamate, several were found to favor the formation of the desired α-benzyl L-glutamate. frontiersin.org

Selective Amide Hydrolysis: Amidases can be screened for their ability to hydrolyze the γ-amide of α-benzyl L-glutamine, yielding α-benzyl L-glutamate. frontiersin.org

Selective Lactam Hydrolysis: Enzymes such as oxoprolinases can catalyze the ring-opening of α-benzyl L-pyroglutamate to form the target product. frontiersin.org

Computational enzyme design and directed evolution are being used to improve the activity, stability, and selectivity of these biocatalysts. nih.gov By modifying the active site of an enzyme, researchers can fine-tune its properties to accept non-natural substrates and catalyze specific reactions with high efficiency, paving the way for large-scale industrial production of valuable building blocks like glutamate derivatives. nih.gov

| Biocatalytic Route for α-Benzyl L-glutamate Synthesis | Enzyme Class Screened | Substrate | Key Finding/Result |

| α-Selective Benzyl Esterification | Proteases | N-Boc L-glutamic acid | The enzyme Alcalase provided an 81% yield of the desired α-benzyl ester. frontiersin.org |

| γ-Selective Hydrolysis of Dibenzyl Ester (pH 5) | Lipases, Esterases | α,γ-Dibenzyl L-glutamate | An esterase (PLE-4) favored the formation of α-benzyl L-glutamate with a 64% yield. frontiersin.org |

| γ-Selective Amide Hydrolysis | Amidases, Proteases, Lipases | α-Benzyl L-glutamine | Several amidases were identified that could form the product, although yields were generally low in initial screenings. frontiersin.org |

| Selective Lactam Hydrolysis | Oxoprolinases, Lactamases, Esterases, Lipases, Amidases, Proteases | α-Benzyl L-pyroglutamate | Oxoprolinases from Alcaligenes species were identified as hits, demonstrating the feasibility of this route. frontiersin.org |

Integration of this compound in Complex Biomolecular Architectures for Material Science Applications

Derivatives of glutamic acid, particularly those with protecting groups like benzyl esters, are valuable monomers for the synthesis of advanced polymers and biomaterials. sigmaaldrich.com The protected amino acid acts as a building block, which can be polymerized to form polypeptides with unique properties. The benzyl group in poly(γ-benzyl L-glutamate) (PBLG), for example, imparts hydrophobicity and can induce the polymer to adopt a stable α-helical secondary structure. This defined conformation is crucial for creating highly ordered materials.

These polypeptide-based materials are finding applications in several areas of material science and biomedicine:

Drug Delivery Systems: Block copolymers containing a PBLG segment have been synthesized for use as nanocarriers for intracellular drug delivery. sigmaaldrich.com For example, zwitterionic polymers incorporating γ-benzyl-L-glutamate have been studied for their potential in drug delivery nanoparticles. acs.org The amphiphilic nature of these copolymers allows them to self-assemble into micelles or vesicles, encapsulating therapeutic agents for targeted release.

Biomedical Imaging: Biodegradable block copolymers of poly(L-glutamic acid) and polylactide, which can be derived from PBLG, have been developed for magnetic resonance imaging (MRI)-visible drug delivery systems. sigmaaldrich.com

Responsive Materials: Diblock copolymers based on poly(L-glutamic acid) can be designed to be responsive to environmental stimuli such as pH and temperature, making them "smart" materials for controlled release applications. sigmaaldrich.com

The integration of this compound and related compounds into these complex architectures allows for precise control over the final material's properties, such as its structure, degradability, and responsiveness. After polymerization, the protecting groups can be removed to expose the free carboxyl groups, which can then be used for further functionalization, such as attaching targeting ligands or drugs. This versatility makes protected glutamate derivatives key components in the design of next-generation biomaterials.

| Polymer Architecture | Monomer/Component | Application Area | Rationale/Function |

| Bioreducible Block Copolymers | Poly(ethylene glycol) and Poly(γ-benzyl L-glutamate) | Intracellular Drug Delivery | Self-assembles into nanocarriers; the benzyl group provides a hydrophobic core for drug encapsulation. sigmaaldrich.com |

| Biodegradable Block Copolymers | Poly(L-glutamic acid)-b-polylactide | MRI-Visible Drug Delivery | Creates a biodegradable system that can be visualized with medical imaging techniques. sigmaaldrich.com |

| Stimuli-Responsive Diblock Copolymers | Poly(L-glutamic acid) based copolymers | Smart Drug Delivery | The material can change its properties in response to pH or temperature changes, triggering drug release. sigmaaldrich.com |

| Zwitterionic Polymer Nanoparticles | (γ-benzyl-L-glutamate)-block-(2-methacryloyloxyethyl phosphorylcholine) | Drug Delivery Systems | Used as a repeating unit in polymers designed to self-assemble into nanoparticles for drug delivery. acs.org |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl 5-tert-butyl L-glutamate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves sequential esterification of L-glutamate using benzyl and tert-butyl protecting groups. For example, tert-butyl esters are often introduced via acid-catalyzed reactions with tert-butanol, while benzyl groups are added using benzyl bromide under basic conditions. Purification can be achieved via column chromatography or recrystallization. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) to confirm structural integrity and absence of byproducts .

Q. Which analytical techniques are optimal for quantifying this compound in biological samples?

- Methodological Answer : Enzymatic recycling assays, such as those using D-phenylglycine aminotransferase (D-PhgAT) and glutamate dehydrogenase (GlDH), can detect L-glutamate after hydrolysis of the ester groups. Pre-treatment with esterases or acidic hydrolysis releases free L-glutamate, which is then quantified via spectrophotometry or microfluidic systems . For direct quantification without hydrolysis, liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns is recommended, leveraging the compound’s lipophilic ester groups for separation .

Advanced Research Questions

Q. How do benzyl and tert-butyl protecting groups influence the metabolic stability of L-glutamate derivatives in neuronal cultures?

- Methodological Answer : To assess metabolic stability, incubate the compound with neuronal cell lysates or primary cultures and monitor degradation via LC-MS. Compare hydrolysis rates to unprotected L-glutamate. The tert-butyl group’s steric bulk may slow esterase activity, while the benzyl group’s hydrophobicity could reduce aqueous solubility, altering cellular uptake. Parallel experiments using inhibitors like serine-borate (targeting γ-glutamyl transpeptidase) can identify specific metabolic pathways .

Q. What experimental designs can elucidate interactions between this compound and blood-brain barrier (BBB) glutamate transporters?

- Methodological Answer : Use in vitro BBB models (e.g., brain endothelial cell monolayers) to measure transcellular transport. Apply radiolabeled ¹⁴C- or ³H-labeled compound and compare permeability to unmodified L-glutamate. Competitive inhibition assays with known EAAT (excitatory amino acid transporter) substrates (e.g., D-aspartate) can determine transporter specificity. Microdialysis in rodent brains post-intravenous administration can validate in vivo BBB penetration .

Q. How does the tert-butyl ester group affect the compound’s pharmacokinetic profile compared to other L-glutamate derivatives?

- Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models. Administer equimolar doses of this compound and analogs (e.g., 5-methyl esters) intravenously, and measure plasma half-life, tissue distribution (via LC-MS), and urinary excretion. The tert-butyl group’s lipophilicity may enhance plasma protein binding, prolonging circulation time, while reduced renal clearance could be quantified via urine metabolite profiling .

Q. What mechanisms underlie the compound’s potential neuroprotective or neurotoxic effects in excitotoxicity models?

- Methodological Answer : Expose primary cortical neurons to the compound under chronic excitotoxicity conditions (e.g., prolonged NMDA receptor activation). Measure cell viability via MTT assays and compare to unprotected L-glutamate. Use mGluR1 antagonists (e.g., JNJ16259685) to determine if neuroprotection is receptor-mediated. Extracellular glutamate levels can be monitored via in vivo microdialysis, with system xc⁻ inhibitors (e.g., sulfasalazine) to isolate transporter-specific effects .

Key Considerations for Experimental Design

- Contradictions in Data : Evidence highlights conflicting roles of glutamate transporters (e.g., system xc⁻ vs. EAATs) in regulating extracellular glutamate. When studying the compound’s effects, include controls for both transporter systems .

- Technical Challenges : Enzymatic assays may require optimized hydrolysis conditions to avoid incomplete ester cleavage, which can lead to underestimation of L-glutamate release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。